molecular formula C14H17N3O2 B1251631 Imoproxifan

Imoproxifan

Cat. No.: B1251631
M. Wt: 259.3 g/mol
InChI Key: GHADIQOLHLUYIM-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imoproxifan (4'-[3-(1H-imidazole-4-yl)propoxy]acetophenoneoxime) is a histamine H3 receptor (hH3R) ligand with notable species-specific pharmacological properties. It acts as a full agonist at hH3R in humans but exhibits inverse agonist activity at rat H3R (rH3R), a distinction attributed to subtle differences in receptor structure between species . Structurally, this compound features an imidazole moiety, which is critical for its electrostatic interaction with Asp3.32 in the hH3R binding pocket . This compound has been pivotal in studying H3R signaling and ligand-receptor dynamics due to its unique functional duality across species.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

IUPAC Name

(NE)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C14H17N3O2/c1-11(17-18)12-4-6-14(7-5-12)19-8-2-3-13-9-15-10-16-13/h4-7,9-10,18H,2-3,8H2,1H3,(H,15,16)/b17-11+

InChI Key

GHADIQOLHLUYIM-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCCCC2=CN=CN2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCCCC2=CN=CN2

Synonyms

4-(3-(1H-imidazol-4-yl)propyloxy)phenylethanone oxime
imoproxifan

Origin of Product

United States

Comparison with Similar Compounds

Computational and Experimental Validation

  • Molecular Dynamics (MD) Simulations : Confirm that this compound’s imidazole group stabilizes the active hH3R state via salt bridges with Asp3.32, while its aromatic moiety occupies a hydrophobic subpocket .
  • Mutagenesis Studies : Substituting rH3R residues (e.g., position 3.37) with human counterparts partially restores agonist activity for this compound, validating the role of receptor structure in species-specific effects .

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